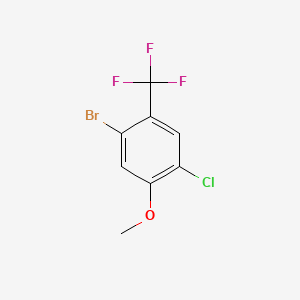
2-Bromo-1-chloro-4-((methylsulfonyl)methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-chloro-4-((methylsulfonyl)methyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of bromine, chlorine, and a methylsulfonyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-chloro-4-((methylsulfonyl)methyl)benzene typically involves multiple steps. One common method is the electrophilic aromatic substitution reaction. The process begins with the bromination of benzene to introduce the bromine atom. This is followed by chlorination to add the chlorine atom. Finally, the methylsulfonyl group is introduced through a sulfonation reaction using methylsulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and waste, making the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-chloro-4-((methylsulfonyl)methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or the sulfonyl group
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation
Major Products
Substitution: Formation of aryl amines or aryl thiols.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of dehalogenated or desulfonylated benzene derivatives
Applications De Recherche Scientifique
2-Bromo-1-chloro-4-((methylsulfonyl)methyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs targeting specific biological pathways.
Materials Science: Utilized in the synthesis of polymers and advanced materials with unique properties
Mécanisme D'action
The mechanism of action of 2-Bromo-1-chloro-4-((methylsulfonyl)methyl)benzene involves its ability to participate in electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups such as bromine, chlorine, and methylsulfonyl enhances the compound’s reactivity towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce functional groups into the benzene ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-(methylsulfonyl)benzene: Similar structure but lacks the chlorine atom.
1-Chloro-4-(methylsulfonyl)benzene: Similar structure but lacks the bromine atom.
4-Bromophenyl methyl sulfone: Similar structure but lacks the chlorine atom and has a different sulfonyl group position
Uniqueness
2-Bromo-1-chloro-4-((methylsulfonyl)methyl)benzene is unique due to the presence of both bromine and chlorine atoms along with the methylsulfonyl group. This combination of substituents provides distinct reactivity and potential for diverse applications in organic synthesis and materials science .
Propriétés
Formule moléculaire |
C8H8BrClO2S |
|---|---|
Poids moléculaire |
283.57 g/mol |
Nom IUPAC |
2-bromo-1-chloro-4-(methylsulfonylmethyl)benzene |
InChI |
InChI=1S/C8H8BrClO2S/c1-13(11,12)5-6-2-3-8(10)7(9)4-6/h2-4H,5H2,1H3 |
Clé InChI |
BAMYJBGSSRBPMR-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CC1=CC(=C(C=C1)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine](/img/structure/B14768309.png)


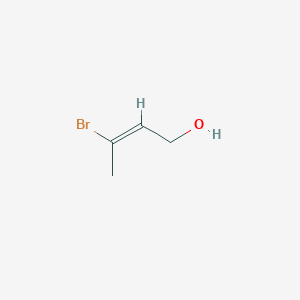
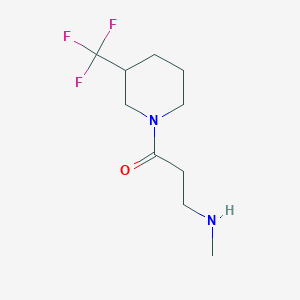
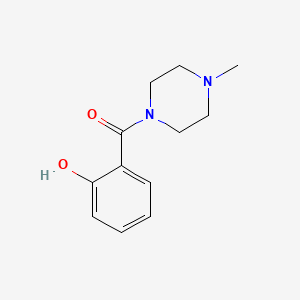
![4-Bromo-1-neopentyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14768350.png)
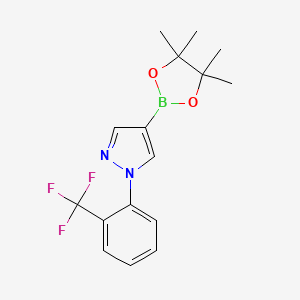

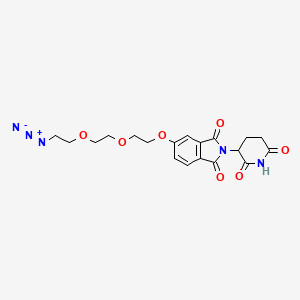
![(1S,5S,7R,8R,9R,11R,13R,14R)-15-[4-[4-(3-aminophenyl)triazol-1-yl]butyl]-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B14768369.png)
![Methyl 5-amino-4'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14768373.png)
